molecular formula C27H24N6O8 B7739784 N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

Cat. No.: B7739784
M. Wt: 560.5 g/mol
InChI Key: ALTWMMSPMJSYAL-UHFFFAOYSA-N
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Description

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide is a complex organic compound with a unique structure that combines elements of nucleosides and phthalimides. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Nucleoside Component: The nucleoside component, often derived from guanosine, is synthesized through a series of reactions involving the protection and deprotection of hydroxyl groups, followed by glycosylation.

    Phthalimide Derivative Synthesis: The phthalimide derivative is synthesized by reacting phthalic anhydride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the nucleoside component with the phthalimide derivative under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the oxolan ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the purine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for nucleic acid interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan ring and purine moiety allow it to mimic natural nucleosides, potentially inhibiting viral replication or interfering with cellular signaling pathways. The phthalimide group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A naturally occurring nucleoside with a similar purine structure.

    Phthalimide: A simpler compound containing the phthalimide moiety.

    Acyclovir: An antiviral drug with a nucleoside-like structure.

Uniqueness

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide is unique due to its combination of nucleoside and phthalimide structures, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O8/c34-11-17-19(35)20(36)26(41-17)32-12-28-18-21(32)29-27(31-23(18)38)30-22(37)16(10-13-6-2-1-3-7-13)33-24(39)14-8-4-5-9-15(14)25(33)40/h1-9,12,16-17,19-20,26,34-36H,10-11H2,(H2,29,30,31,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTWMMSPMJSYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC(=O)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC(=O)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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